2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Description
Significance of the 1,3-Thiazole Core in Chemical Biology
The 1,3-thiazole ring system is a pivotal heterocyclic motif in the landscape of chemical biology and medicinal chemistry. This five-membered aromatic ring, containing a sulfur and a nitrogen atom, is a structural component in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. nih.gov The thiazole (B1198619) scaffold is present in more than 18 FDA-approved drugs, a testament to its therapeutic importance. nih.gov Its utility stems from its ability to act as a bioisostere for other aromatic or amide groups, its capacity to engage in hydrogen bonding, and its role in coordinating to metal ions in enzymes. Thiazole derivatives are known to possess a broad spectrum of pharmacological properties, including but not limited to antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govfabad.org.trresearchgate.net A quintessential example from nature is Vitamin B1 (thiamine), which features a thiazole ring and is crucial for metabolic processes.
Overview of Heterocyclic Scaffolds in Advanced Chemical Sciences
Heterocyclic compounds, defined as cyclic structures containing at least one heteroatom (such as nitrogen, sulfur, or oxygen) in the ring, form the largest class of organic molecules. Their structural diversity and varied electronic properties make them indispensable in advanced chemical sciences. Heterocyclic scaffolds are the building blocks for a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.net In medicinal chemistry, they are often referred to as "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. nih.gov Beyond pharmaceuticals, their applications extend to materials science, where they are used in the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent sensors, owing to their unique photophysical properties. researchgate.net The continuous exploration of new synthetic methodologies for heterocyclic compounds remains a vibrant area of chemical research, driving innovation across multiple scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXQZVRJPSMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl 1,3 Thiazole and Analogues
Classical and Contemporary Synthetic Routes to the 1,3-Thiazole Ring System
The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. These methods typically involve the reaction of a sulfur-containing nucleophile with a carbon-based electrophile bearing appropriate functional groups to facilitate cyclization.
Condensation Reactions in Thiazole (B1198619) Formation
Condensation reactions are a fundamental strategy for the synthesis of thiazoles. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. A prevalent method involves the reaction of a thioamide with an α-halocarbonyl compound. colab.ws For the synthesis of the target molecule, this would conceptually involve the reaction of 3-(trifluoromethyl)thiobenzamide (B1303375) with a suitable α-haloacetaldehyde or its equivalent. The thioamide provides the S-C-N fragment, while the α-halocarbonyl compound supplies the remaining two carbon atoms of the thiazole ring.
Another notable condensation approach is the Cook-Heilborn synthesis, which utilizes α-aminonitriles reacting with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. nih.govpharmaguideline.com While not a direct route to the title compound, it showcases the versatility of condensation strategies in accessing functionalized thiazole intermediates. nih.gov
Cyclization Techniques for Thiazole Annulation
Cyclization reactions are at the heart of thiazole synthesis. These intramolecular or intermolecular processes lead to the formation of the heterocyclic ring. In many synthetic routes, the cyclization step follows an initial condensation or addition reaction. For instance, after the initial S-alkylation of a thioamide by an α-haloketone, an intramolecular cyclization with subsequent dehydration yields the thiazole ring. colab.ws
Microwave-assisted synthesis has emerged as a modern technique to accelerate these cyclization reactions, often leading to higher yields and shorter reaction times. figshare.compurkh.com For example, the reaction of thioamides with ethyl bromopyruvate under microwave irradiation provides a rapid entry to thiazole derivatives. figshare.com The Robinson-Gabriel synthesis is another classical method that involves the cyclization of α-acylamino ketones, typically using a dehydrating agent like phosphorus pentasulfide, to form 2,5-disubstituted thiazoles. nih.gov
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used and reliable methods for the preparation of thiazoles. researchgate.netresearchgate.net The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. colab.wsscribd.com In the context of synthesizing 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, the reaction would proceed between 3-(trifluoromethyl)thiobenzamide and an α-haloacetaldehyde derivative.
| Component | Role in Thiazole Ring Formation | Example Reactant for Target Compound |
|---|---|---|
| α-Halocarbonyl | Provides C4 and C5 atoms of the thiazole ring | 2-bromoacetaldehyde or 2-chloroacetaldehyde |
| Thioamide | Provides S, C2, and N atoms of the thiazole ring | 3-(trifluoromethyl)thiobenzamide |
Numerous variants of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and create more environmentally friendly conditions. researchgate.netmdpi.com These modifications include the use of α-tosyloxy ketones as an alternative to α-haloketones and the implementation of solvent-free reaction conditions. researchgate.netscribd.com One-pot, multi-component versions of the Hantzsch reaction have also been reported, where the α-haloketone, thioamide, and in some cases an aldehyde, are reacted together to directly form highly substituted thiazoles. mdpi.com However, a challenge in using this method with substrates containing other nucleophilic groups, such as primary or secondary amines, is the need for protecting groups to prevent side reactions with the highly reactive α-haloketone. google.com
Functional Group Transformations and Derivatization Strategies
Beyond the initial construction of the thiazole ring, functional group transformations and derivatization are crucial for introducing the desired substituents and for creating analogues for structure-activity relationship studies.
Modification of Existing Thiazole Scaffolds
Once the thiazole ring is formed, it can be further modified. The thiazole ring exhibits distinct reactivity at its different positions. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com Deprotonation at C2 using strong bases like organolithium reagents allows for the introduction of various electrophiles. pharmaguideline.com Electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.com
| Position | Electronic Nature | Typical Reactions |
|---|---|---|
| C2 | Electron-deficient | Nucleophilic substitution, Deprotonation followed by electrophilic quench |
| C4 | Nearly neutral | Less reactive towards both electrophiles and nucleophiles |
| C5 | Electron-rich | Electrophilic substitution (e.g., halogenation, sulfonation) |
Introduction of Trifluoromethyl and Phenyl Moieties
The introduction of the 3-(trifluoromethyl)phenyl group is a key step in the synthesis of the title compound. This can be achieved in two primary ways: by using a starting material that already contains this moiety or by introducing the trifluoromethyl group onto a pre-existing phenylthiazole scaffold.
The more direct approach involves starting with a precursor such as 3-(trifluoromethyl)benzaldehyde (B1294959) or 3-(trifluoromethyl)benzoic acid. The aldehyde can be converted to the corresponding thioamide, 3-(trifluoromethyl)thiobenzamide, which can then be used in a Hantzsch synthesis.
Alternatively, methods exist to introduce a trifluoromethyl group onto an aromatic ring. wikipedia.org These methods include reacting an aryl iodide with trifluoromethyl copper or using reagents like trifluoromethanesulfonyl chloride with a photoredox catalyst. wikipedia.org The trifluoromethyl group is a valuable functional group in medicinal chemistry due to its high electronegativity and ability to act as a bioisostere for other groups like chloro or methyl. wikipedia.org The synthesis of trifluoromethylated aromatic compounds is an active area of research, with various reagents and protocols being developed. researchgate.net
Advanced Synthetic Approaches and Sustainable Chemistry Principles
Microwave-Assisted Organic Synthesis of Thiazole Systems
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, dramatically accelerating reaction rates and often improving product yields. scielo.br This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to rapid temperature increases and localized superheating of the solvent and reactants. For the synthesis of thiazole systems, MAOS offers significant benefits, including drastically reduced reaction times—from hours to mere minutes—and often results in cleaner products with easier work-up procedures. nih.govjocpr.com
The application of microwave irradiation has been successfully demonstrated in the synthesis of various thiazole analogues. For instance, the Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides, can be significantly expedited. bepls.com Researchers have developed one-pot, multicomponent protocols under microwave conditions that are both time-efficient and align with the principles of green chemistry. nih.govijcps.org For example, the synthesis of various 2-aminothiazole (B372263) derivatives has been achieved in high yields in short reaction times using this method. bepls.com
In a study on the synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3'-[3H-1,2,4]triazole]-2(1H)-ones, microwave irradiation facilitated the condensation of thiosemicarbazide (B42300) and 3-arylimino-2H-indole-2-ones, achieving yields of 85–90%. rsc.org Another report details a catalyst-free, microwave-promoted method for producing 3-trifluoromethyl-1,2,4-triazole-5-thiones, highlighting the efficiency of this approach for creating fluorine-containing heterocycles. researchgate.netdoi.org These examples underscore the potential of MAOS for the efficient synthesis of complex molecules like this compound. The advantages often include high yields, minimal by-product formation, and the possibility of performing reactions under solvent-free conditions. ijcps.orgresearchgate.net
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-phenyl-7H- nih.govmdpi.comtandfonline.comtriazolo[3,4-b] nih.govmdpi.comtandfonline.comthiadiazin-6-yl)-chromen-2-ones | Microwave Irradiation | 10-15 minutes | High | jocpr.com |
| 3-phenyl-7H- nih.govmdpi.comtandfonline.comtriazolo[3,4-b] nih.govmdpi.comtandfonline.comthiadiazin-6-yl)-chromen-2-ones | Conventional Heating | 4 hours | Moderate | jocpr.com |
| N-substituted triazolyl-sulfanyl-propenamide derivatives | Microwave Irradiation | 33-90 seconds | 82% | rsc.org |
| N-substituted triazolyl-sulfanyl-propenamide derivatives | Conventional Heating | Several hours | Lower | rsc.org |
| 1-Thiazolyl-pyridazinedione derivatives | Microwave Irradiation | 4-8 minutes | High/Efficient | nih.gov |
Catalyst-Mediated Thiazole Synthesis (e.g., Heterogeneous Catalysis)
The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed faster and under milder conditions. nih.gov In thiazole synthesis, both homogeneous and heterogeneous catalysts have been employed to improve efficiency and selectivity. tandfonline.com However, there is a growing preference for heterogeneous catalysts due to their significant advantages, which include easy separation from the reaction mixture, potential for recycling and reuse, and often lower environmental toxicity. tandfonline.comnih.gov
Various heterogeneous catalytic systems have been developed for the synthesis of thiazole derivatives. For example, copper nanoparticles supported on carbon (Cu-NP/C) have been utilized as an effective catalyst for the synthesis of 2-amino-4-aryl thiazoles. This method offers mild reaction conditions, the use of a non-hazardous solvent, and excellent product yields. tandfonline.com Similarly, reusable NiFe2O4 nanoparticles have been employed as a catalyst in the one-pot, multicomponent synthesis of thiazole scaffolds, further exemplifying the utility of magnetic nanoparticles in sustainable chemistry. acs.org
The development of biocatalysts also represents a significant advancement. A hydrogel derived from chitosan (B1678972) has been investigated as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives under ultrasonic irradiation. nih.gov This approach combines the benefits of a renewable catalytic material with an energy-efficient activation method. Organocatalysts, such as DABCO, have also been used for the synthesis of thiazole derivatives, offering short reaction times and good to excellent yields. nih.gov These catalyst-mediated approaches are instrumental in developing more sustainable pathways for producing this compound and its analogues.
| Catalyst | Product Type | Key Advantages | Reference |
|---|---|---|---|
| Cu-NP/C | 2-Amino-4-aryl thiazoles | Mild conditions, easy catalyst separation, excellent yields | tandfonline.com |
| NiFe2O4 Nanoparticles | Thiazole scaffolds | Reusable catalyst, one-pot synthesis | acs.org |
| Chitosan-based hydrogel (TCsSB) | Novel thiazole derivatives | Eco-friendly biocatalyst, reusable, mild conditions | nih.gov |
| DABCO (organocatalyst) | Thiazolyl-thiazole derivatives | Short reaction times, easy workup, excellent yields | nih.gov |
Green Chemistry Principles in Thiazole Synthesis
Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of thiazoles is increasingly being adapted to adhere to these principles, focusing on aspects like the use of green solvents, atom economy, and energy efficiency. nih.gov
One of the primary tenets of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com In thiazole synthesis, researchers have successfully utilized solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG-400), which are less toxic and more sustainable than traditional chlorinated solvents. bepls.com In some cases, reactions have been developed to run under solvent-free conditions, further minimizing environmental impact. ijcps.orgtandfonline.com
Reactivity and Chemical Transformations of 2 3 Trifluoromethyl Phenyl 1,3 Thiazole Derivatives
Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring
The thiazole ring exhibits aromatic character, which dictates its reactivity towards electrophiles and nucleophiles. Theoretical calculations and experimental data indicate that the C5 position is the primary site for electrophilic substitution, while the C2 position is most susceptible to nucleophilic attack and deprotonation. researchgate.net
The presence of the 3-(trifluoromethyl)phenyl group at the C2 position significantly influences this reactivity profile. The trifluoromethyl group is a powerful electron-withdrawing substituent that deactivates the aromatic systems to which it is attached. nih.govmdpi.com Consequently, the thiazole ring in these derivatives is less reactive towards electrophilic substitution compared to thiazoles bearing electron-donating or neutral substituents. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, particularly at positions bearing a suitable leaving group.
A practical example of this enhanced reactivity towards nucleophiles is the substitution of a bromine atom at the C2 position. For instance, 2-bromo-4-arylthiazole derivatives can undergo nucleophilic substitution reactions. While a direct example for the titular compound is not detailed, the synthesis of related 2-aminothiazole (B372263) structures often proceeds via the reaction of an α-haloketone with a thioamide (Hantzsch synthesis), which involves the nucleophilic attack of the thioamide sulfur on the carbonyl-activated carbon, followed by cyclization. The synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole derivatives has been accomplished through the cyclo-condensation of 2-bromo-1-(3-trifluoromethyl)phenylethanone with substituted thioureas.
Reactions Involving Peripheral Functional Groups
Functional groups attached to the core 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole structure provide versatile handles for further chemical modification and the synthesis of complex derivatives.
Derivatization of Carboxylic Acid Moieties (e.g., Esterification, Decarboxylation)
Carboxylic acid derivatives, particularly those with the acid group at the 5-position of a fused ring system, are key intermediates for creating diverse analogs. researchgate.net The hydrolysis of corresponding esters, such as methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, readily yields the carboxylic acid. researchgate.net
These carboxylic acids can undergo several transformations:
Reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazides, which are precursors for further heterocyclic synthesis. researchgate.net
Decarboxylation and acetylation can be achieved by heating the carboxylic acid in acetic anhydride. For example, 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid upon heating forms 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole. researchgate.net
Table 1: Reactions of Carboxylic Acid Moieties in Fused Thiazole Analogs
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
|---|
Transformations of Hydrazide and Amine Derivatives (e.g., Condensations with Aldehydes or Ketones)
Amine and hydrazide functionalities are highly valuable for building molecular complexity through condensation and cyclization reactions.
Amine derivatives , such as 2-amino-4-(3-(trifluoromethyl)phenyl)thiazoles, can be synthesized by the Hantzsch method from 2-bromo-1-(3-trifluoromethyl)phenylethanone and substituted thioureas. These 2-aminothiazoles are versatile building blocks. For instance, 2-aminothiazole derivatives readily undergo condensation with various aromatic aldehydes to form the corresponding Schiff bases (imines). nih.govmdpi.com
Hydrazide derivatives , such as 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide, serve as key intermediates for creating more complex fused heterocyclic systems. researchgate.net They can be condensed with aldehydes to yield hydrazones. researchgate.net A notable example is the reaction with 5-[3-(trifluoromethyl)phenyl]furan-2-carboxaldehyde to form the corresponding hydrazone. researchgate.net These hydrazides can also react with orthoesters, which is a crucial step in building fused triazine rings. researchgate.netresearchgate.net
Table 2: Transformations of Amine and Hydrazide Derivatives
| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(3-trifluoromethyl)phenylethanone + Substituted Thiourea (B124793) | Ethanol | 2-Amino-4-(3-trifluoromethyl)phenylthiazole derivative | Cyclo-condensation | |
| 2-Aminothiazole derivative | Aromatic Aldehyde | Schiff Base (Imine) | Condensation | nih.gov |
| 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxaldehyde | Hydrazone | Condensation | researchgate.net |
| 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide | Triethyl orthoesters | Intermediate for triazine synthesis | Condensation | researchgate.net |
N-Substitution Reactions of Fused Pyrroles
For derivatives where the 2-[3-(trifluoromethyl)phenyl]thiazole is part of a larger, fused heterocyclic system containing an N-H group, such as a furo[3,2-b]pyrrole, the pyrrole (B145914) nitrogen is a site for further functionalization. The N-H proton of the pyrrole ring can be substituted through reactions with various electrophiles.
Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes N-substitution upon reaction with alkyl halides or anhydrides. researchgate.net Similarly, the decarboxylated analog, 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole, can also be N-substituted. researchgate.net These reactions are often facilitated by a base and can be performed under phase-transfer catalysis conditions. mdpi.com
Table 3: N-Substitution Reactions of Fused Pyrrole Derivatives
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl Iodide | N-Methyl derivative | N-Alkylation | researchgate.net |
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Benzyl Chloride | N-Benzyl derivative | N-Alkylation | researchgate.net |
| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Acetic Anhydride | N-Acetyl derivative | N-Acetylation | researchgate.net |
| 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole | Methyl Iodide | N-Methyl derivative | N-Alkylation | researchgate.net |
Cycloaddition Reactions and Heterocyclic Fusion Strategies
Cycloaddition reactions and multi-step heterocyclic fusion strategies are powerful tools for constructing complex polycyclic molecules from this compound derivatives.
A notable example involves the reaction of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole with dimethyl butynedioate, a dienophile. researchgate.net This reaction proceeds as a [4+2] cycloaddition, leading to the formation of a substituted benzo[b]furan derivative. researchgate.netcas.cz
More elaborate heterocyclic fusion strategies can be employed starting from peripheral functional groups. The carbohydrazide (B1668358) derivative, 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide, is a versatile precursor for such transformations. researchgate.net Its reaction with triethyl orthoformate, followed by treatment with phosphorus pentasulfide and subsequent reaction with hydrazine hydrate and another cyclization with triethyl orthoformate, results in the construction of a complex furo[2′,3′:4,5]pyrrolo[1,2-d] researchgate.netnih.govcas.cztriazolo[3,4-f] researchgate.netnih.govcas.cztriazine ring system. researchgate.netresearchgate.net
Influence of the Trifluoromethyl Phenyl Substituent on Reactivity
The 3-(trifluoromethyl)phenyl group exerts a profound influence on the reactivity of the entire molecule through its potent electron-withdrawing nature. nih.gov This effect is primarily inductive.
Key impacts on reactivity include:
Thiazole Ring: The substituent deactivates the thiazole ring towards electrophilic aromatic substitution, making such reactions more difficult. nih.govaskfilo.com Conversely, it enhances the electrophilicity of the ring carbons, making the system more susceptible to nucleophilic attack. nih.gov
Acidity of Peripheral Groups: The electron-withdrawing effect increases the acidity of nearby protons. For instance, a carboxylic acid group attached to the thiazole ring or a fused system becomes a stronger acid. Similarly, the N-H proton of a fused pyrrole ring becomes more acidic, facilitating its deprotonation and subsequent N-substitution.
Reactivity of Carbonyl Groups: The electron-withdrawing nature of the substituent can enhance the electrophilic character of adjacent carbonyl carbons, potentially increasing their reactivity towards nucleophiles. nih.gov
Computational Chemistry and Molecular Modeling Studies of 2 3 Trifluoromethyl Phenyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), researchers can model the electronic behavior of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov These calculations provide key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. The optimized molecular structure is the foundation for further computational analysis, including the prediction of spectroscopic and electronic properties. nih.govnih.gov
Table 1: Representative DFT Calculation Parameters for Thiazole (B1198619) Derivatives
| Parameter | Typical Value/Method | Reference |
|---|---|---|
| Method | B3LYP | nih.gov |
| Basis Set | 6-31G(d,p) | nih.gov |
| Task | Geometry Optimization | nih.gov |
| Software | Gaussian | researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. For thiazole derivatives, a lower HOMO-LUMO energy gap has been associated with increased biological activity. nih.gov These calculations help in predicting the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its spectroscopic behavior.
Table 2: Representative HOMO-LUMO Energy Gaps for Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Thiazole Derivative 6 | Not Specified | Not Specified | Lower | nih.gov |
| Thiazole Derivative 11 | Not Specified | Not Specified | Higher | nih.gov |
Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound. nih.gov By performing vibrational frequency analyses at the optimized geometry, it is possible to calculate standard thermodynamic functions such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m). nih.gov These parameters are valuable for understanding the stability and behavior of the compound under different temperature and pressure conditions.
Table 3: Representative Calculated Thermodynamic Parameters for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Heat Capacity (C⁰p,m) | Varies with temperature |
| Entropy (S⁰m) | Varies with temperature |
| Enthalpy (H⁰m) | Varies with temperature |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular docking studies are crucial for identifying potential protein targets for this compound and for profiling its interactions within the binding site. nih.govresearchgate.net Thiazole derivatives have been investigated for their potential to interact with various biological targets, including tubulin, which is involved in cell division and a key target for anticancer drugs. nih.govresearchgate.net Docking simulations can reveal the specific amino acid residues that the ligand interacts with, providing a detailed picture of the binding mode. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the ligand-protein complex.
Beyond identifying binding modes, molecular docking can also be used to predict the binding affinity of a ligand to its target protein. researchgate.netresearchgate.net This is often expressed as a docking score or an estimated binding energy (ΔG). mdpi.com A lower binding energy generally indicates a more stable complex and a higher binding affinity. mdpi.com By comparing the predicted binding affinities of a series of compounds, researchers can prioritize the synthesis of those with the most promising therapeutic potential. mdpi.com These studies also elucidate the molecular recognition mechanisms, explaining why certain ligands bind more strongly than others and guiding the design of new derivatives with improved potency and selectivity. researchgate.netresearchgate.net
Table 4: Representative Protein Targets and Interactions for Thiazole Derivatives
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Tubulin | Cys241, Leu242, Ala250 | Hydrogen bonds, Hydrophobic interactions | nih.govresearchgate.net |
| Lanosterol C14α-demethylase | Not Specified | Favorable binding energies | mdpi.com |
Specific Binding Modes to Enzymes (e.g., COX-1, COX-2, Cholinesterases, Kinases)
Cyclooxygenase (COX-1 and COX-2): Molecular docking studies on thiazole derivatives have provided insights into their binding modes within the active sites of COX-1 and COX-2 enzymes. nih.gov For analogs like 2-(trimethoxyphenyl)-thiazoles, the binding orientation places the substituted phenyl ring within the hydrophobic channel of the enzyme, in proximity to key residues such as Arg120, Tyr355, and Ser530. nih.govresearchgate.net Specifically for derivatives containing a (trifluoromethyl)phenyl moiety, the bulky and lipophilic nature of this group is anticipated to favor binding within the larger hydrophobic pocket of the COX-2 active site, potentially contributing to selectivity over the more constricted COX-1 active site. acs.orgnih.gov The interactions are typically hydrophobic, although hydrogen bonds with residues like Met522 and Trp387 can also play a role in stabilizing the ligand-enzyme complex. nih.gov
Cholinesterases: Thiazole-containing compounds have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). irb.hracademie-sciences.frnih.govcumhuriyet.edu.tr Computational studies reveal that these inhibitors interact with key amino acid residues in the active sites of these enzymes. irb.hr For thiazolylhydrazone derivatives, a trifluoromethyl group on the phenyl ring resulted in potent AChE inhibition. academie-sciences.fr Docking simulations of thiazole-based inhibitors within the BChE active site show that the thiazole ring can engage in π-π stacking interactions with Trp82, while the phenyl ring may form hydrophobic interactions with residues like Gly116. nih.gov Derivatives containing a bis(trifluoromethyl)phenyl group have shown excellent binding affinities for AChE, potentially through hydrogen bond interactions with residues such as Tyr337 in the catalytic active site (CAS). nih.gov
Kinases: The thiazole scaffold is a versatile framework for the design of protein kinase inhibitors. nih.gov Notably, the 3-(trifluoromethyl)phenyl moiety is a key structural feature in several potent kinase inhibitors. nih.govugr.es For example, in a series of 3-Ethyl-5-fluoro-2-(phenylimino)-thiazolidin-4-ones, the derivative with a 3-trifluoromethyl-phenylimino group showed favorable binding interactions with Tyrosine Kinase (PDB ID: 1T46). rjptonline.org The binding was characterized by hydrogen bonds with residues like Cys673 and various hydrophobic and halogen bond interactions, highlighting the importance of the trifluoro functionality for potent binding. rjptonline.org Removal of the trifluoromethyl group from other pyrazole-based Bcr-Abl kinase inhibitors has been shown to significantly decrease potency. nih.gov
| Enzyme Target | Key Interacting Residues/Features | Interaction Type | Reference |
|---|---|---|---|
| COX-2 | Arg120, Tyr355, Ser530, Met522, Trp387 | Hydrophobic, Hydrogen Bonding | nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Tyr337 | Hydrogen Bonding | nih.gov |
| Butyrylcholinesterase (BChE) | Trp82, Gly116 | π-π Stacking, Hydrophobic | nih.gov |
| Tyrosine Kinase (c-Kit, 1T46) | Cys673, Lys623 | Hydrogen Bonding, Halogen Bonds, Hydrophobic | rjptonline.org |
Specific Binding Modes to Receptors (e.g., Angiotensin II Receptor, GABAA Receptor, Adenosine (B11128) Receptors)
Angiotensin II Receptor: The phenylthiazole scaffold has been investigated as a core structure for ligands targeting the Angiotensin II (AT) receptors, AT₁R and AT₂R. nih.govdiva-portal.org Studies replacing the more common phenylthiophene or biphenyl (B1667301) scaffolds with a phenylthiazole moiety showed a significant impact on receptor affinity. nih.govbohrium.com While this substitution initially decreased affinity for the AT₂R, further structural modifications, such as introducing a bulky alkyl group on an attached imidazole (B134444) ring, could restore high affinity. nih.govbohrium.com Docking studies of other 1,3-thiazol-2-imine derivatives with the AT₁ receptor (PDB ID: 3R8A) indicate that binding involves the nitrogen atom of the imino group and the 1,3-thiazole ring, forming hydrogen bonds and other electrostatic interactions, while the phenyl moiety engages in pi-sigma and pi-alkyl hydrophobic interactions with residues like Leu330 and Ile281. pensoft.net
GABAA Receptor: The γ-aminobutyric acid type A (GABAA) receptor is the target for a wide range of pharmaceuticals that bind to various allosteric sites rather than the primary GABA binding site. nih.govunifi.it While direct binding studies of this compound are not extensively documented, the thiazole ring is present in modulators of this receptor. The GABAA receptor channel pore is a known binding site for compounds like picrotoxinin. nih.gov The structural diversity of the receptor, arising from different subunit combinations (e.g., α1–6, β1–3, γ1–3), creates a multitude of allosteric sites with distinct pharmacological profiles. researchgate.netmdpi.com
Adenosine Receptors: Thiazole and thiadiazole derivatives have emerged as a promising class of adenosine receptor antagonists. nih.govnih.gov Structure-affinity relationship studies have demonstrated that these compounds can exhibit high affinity and selectivity, particularly for the A₁ and A₃ receptor subtypes. nih.govnih.gov The binding is sensitive to the substitution pattern on the phenyl ring and modifications to the core heterocyclic structure. nih.gov For instance, the electronic nature of substituents at the para-position of the benzamide (B126) ring plays an important role in binding to the A₃ receptor. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Elucidation of Key Structural Features for Biological Activity
Structure-activity relationship (SAR) analyses of various thiazole derivatives have highlighted several key structural features that govern their biological activity. nih.govmdpi.com The nature and position of substituents on the phenyl ring are critical. nih.gov For instance, in some antimicrobial thiazole derivatives, a p-bromophenyl substitution on the thiazole ring enhanced antifungal activity. mdpi.com Similarly, for COX inhibitors, bulky substituents on the phenyl ring can modulate selectivity and potency. acs.orgnih.gov
Predictive Modeling for Rational Design of Thiazole Analogues
Quantitative structure-activity relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity, thereby guiding the rational design of new analogues. researchgate.netajrconline.org Such models have been applied to various series of thiazole derivatives to predict their efficacy as inhibitors of different biological targets. researchgate.netnih.gov
For a series of thiazole derivatives acting as Pin1 inhibitors, a QSAR study was conducted using a database of 25 compounds, including an analogue with a 3-(trifluoromethyl)phenyl substituent. researchgate.net These predictive models utilize various molecular descriptors (e.g., topological, electronic, physicochemical) to build mathematical equations that can forecast the biological activity of newly designed compounds before their synthesis. researchgate.netresearchgate.net The reliability of these models is assessed through rigorous internal and external validation methods. researchgate.net Such in silico approaches facilitate the prioritization of candidates for synthesis and testing, streamlining the drug discovery process. mdpi.com
Role of Trifluoromethyl Group in Modulating Activity
The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry due to its unique physicochemical properties that can profoundly influence a molecule's biological profile. mdpi.commdpi.comwechemglobal.com Its incorporation into the 2-phenyl-1,3-thiazole scaffold can modulate activity through several mechanisms:
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comresearchgate.net
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This often leads to an increased in vivo half-life of the drug candidate.
Improved Target Binding: The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. mdpi.comwechemglobal.com This alters the electronic character of the phenyl ring, which can enhance electrostatic and hydrogen bonding interactions with target proteins. mdpi.com Its steric bulk, larger than a methyl group, can also lead to improved affinity and selectivity through enhanced hydrophobic interactions. mdpi.comnih.gov
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine, due to steric similarity. mdpi.com
In various classes of biologically active molecules, the introduction of a trifluoromethyl group has led to significant improvements in potency. researchgate.netnih.gov For instance, trifluoromethyl-substituted derivatives have shown potent activity as antibacterial agents and kinase inhibitors. rjptonline.orgnih.gov
| Property | Effect of Trifluoromethyl (-CF₃) Group | Consequence for Biological Activity | Reference |
|---|---|---|---|
| Lipophilicity | Increases (Hansch π = +0.88) | Enhanced membrane permeability and absorption | mdpi.com |
| Metabolic Stability | High (Strong C-F bond) | Increased half-life, resistance to metabolic breakdown | mdpi.com |
| Electronic Effect | Strongly electron-withdrawing | Modulates pKa, enhances binding interactions (H-bonds, electrostatic) | mdpi.comwechemglobal.com |
| Steric Profile | Larger than a methyl group | Can improve binding affinity and selectivity through enhanced hydrophobic contacts | mdpi.com |
Biological Activity and Molecular Mechanisms of 2 3 Trifluoromethyl Phenyl 1,3 Thiazole Derivatives
In Vitro Enzyme Inhibition Studies
Inhibition of Kinases (e.g., Protein Kinase CK2, BRAFV600E, CDK9, c-Met)
Derivatives of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole have demonstrated significant potential as kinase inhibitors, a class of enzymes crucial in cellular signaling pathways.
Protein Kinase CK2: Certain 1,3-thiazole-5-carboxylic acid derivatives have been identified as small-molecule inhibitors of protein kinase CK2. One notable compound exhibited potent inhibition of CK2 with an IC50 value of 0.4 μM.
BRAFV600E: In the context of BRAF kinase, a key player in melanoma, novel thiazole (B1198619) derivatives bearing a phenyl sulfonyl moiety have been synthesized and evaluated. These compounds have shown significant inhibitory activity against the BRAFV600E mutant kinase at nanomolar concentrations. For instance, one derivative demonstrated exceptional inhibitory effects on BRAFV600E with an IC50 value of 23.1 ± 1.2 nM, surpassing the activity of the standard drug dabrafenib (B601069) (IC50 = 47.2 ± 2.5 nM).
CDK9: A series of pyrimidines with thiazole ring systems have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). One compound, in particular, showed high potency as a CDK9 inhibitor and demonstrated strong anti-proliferative effects on various cancer cell lines, with IC50 values ranging from 0.64 to 2.01 μM.
c-Met: Thiazole and thiadiazole carboxamide scaffold-based derivatives have been designed as potential c-Met kinase inhibitors. A derivative, 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid, has been synthesized as part of a series of compounds targeting c-Met. One of the most potent compounds in this series, 51am, demonstrated significant inhibition of c-Met. researchgate.net
| Kinase Target | Derivative Class | Key Findings | IC50 Values |
| Protein Kinase CK2 | 1,3-thiazole-5-carboxylic acids | Potent inhibition | 0.4 μM |
| BRAFV600E | Thiazole derivatives with phenyl sulfonyl moiety | Superior inhibition to dabrafenib | 23.1 ± 1.2 nM |
| CDK9 | Pyrimidines with thiazole ring systems | Strong anti-proliferative effects | 0.64 - 2.01 μM |
| c-Met | Thiazole/thiadiazole carboxamides | Potent inhibition by optimized compounds | Not specified for the trifluoromethyl derivative |
Inhibition of Cholinesterases (AChE, BChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. While direct studies on this compound derivatives are limited, structurally related compounds have shown notable activity. For instance, N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been identified as potent and selective AChE inhibitors. nih.gov Most of these derivatives showed dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 44–100 µM and from 22 µM for BChE. nih.gov In general, the carboxamides demonstrated stronger inhibition of AChE. nih.gov
| Enzyme | Derivative Class | Key Findings | IC50 Values |
| AChE | N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Potent and selective inhibition | 44–100 µM |
| BChE | N-tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Dual inhibition | from 22 µM |
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. A library of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides, some containing a trifluoromethyl group, were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, the derivatives were tested against hCA I, II, IV, and VII. nih.gov The primary sulphonamide containing guanidines were inactive towards hCA IV but showed inhibitory properties on hCA I, II, and VII with Ki values in the low nanomolar to micromolar ranges. nih.gov The results indicated that isoforms hCA II and VII were potently and selectively inhibited by these compounds. nih.gov
| CA Isoform | Derivative Class | Key Findings | Ki Values |
| hCA I | Benzothiazole-6-sulphonamides | Less sensitive to inhibition | Low nanomolar to micromolar |
| hCA II | Benzothiazole-6-sulphonamides | Potent and selective inhibition | Low nanomolar to micromolar |
| hCA VII | Benzothiazole-6-sulphonamides | Potent and selective inhibition | Low nanomolar to micromolar |
Inhibition of Hydrolases (e.g., Histone Deacetylases, β-Glucuronidase, α-Amylase, α-Glucosidase)
Histone Deacetylases (HDACs): Novel series of hydroxamic acids bearing a 1,3-thiazole moiety have been designed and synthesized as HDAC inhibitors. nih.gov These compounds exhibited good cytotoxicity against several human cancer cell lines, with IC50 values in the low micromolar range, comparable to the known HDAC inhibitor SAHA. nih.gov Furthermore, trifluoromethyl ketones have been identified as a class of HDAC inhibitors, suggesting that the trifluoromethyl group on the phenyl ring of the core compound could contribute to HDAC inhibition. nih.gov
β-Glucuronidase: While direct studies on this compound derivatives are not available, related heterocyclic compounds such as thiadiazole derivatives have been identified as a new class of β-glucuronidase inhibitors. These compounds displayed inhibitory activity with IC50 values ranging from 2.16 ± 0.01 to 58.06 ± 1.60 μM, with many being more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 μM).
α-Amylase and α-Glucosidase: Thiazole-based carbohydrazide (B1668358) derivatives have been evaluated for their α-amylase inhibitory activity, with some analogs showing IC50 values ranging from 1.709 ± 0.12 to 3.049 ± 0.25 μM, which is comparable to the standard acarbose (B1664774) (IC50 = 1.637 ± 0.153 μM). Additionally, highly fluorinated 2-imino-1,3-thiazolines have been synthesized and tested for their glucosidase inhibitory potential. nih.gov These compounds showed selective inhibition of α-glucosidase over β-glucosidase, with one derivative exhibiting an IC50 value of 1.47 ± 0.05 μM, which is approximately 24-fold stronger than acarbose (IC50 = 35.1 ± 0.14 μM). nih.gov
| Hydrolase Target | Derivative Class | Key Findings | IC50 Values |
| Histone Deacetylases | 1,3-Thiazole-based hydroxamic acids | Good cytotoxicity against cancer cell lines | Low micromolar range |
| β-Glucuronidase | Thiadiazole derivatives | Potent inhibition, superior to standard | 2.16 ± 0.01 - 58.06 ± 1.60 μM |
| α-Amylase | Thiazole-based carbohydrazides | Comparable activity to acarbose | 1.709 ± 0.12 - 3.049 ± 0.25 μM |
| α-Glucosidase | Fluorinated 2-imino-1,3-thiazolines | Potent and selective inhibition | 1.47 ± 0.05 μM |
Inhibition of Other Enzyme Systems (e.g., β-ketoacyl-ACP synthase)
β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid biosynthesis and represents an attractive target for novel antibacterial agents. While specific studies on this compound derivatives as FabH inhibitors are limited, the broader class of thiazole derivatives has been investigated. For example, novel 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridines carrying a substituted phenyl side chain have shown good acyl-ACP thioesterase inhibition. Acyl-ACP thioesterase is another crucial enzyme in fatty acid metabolism. This suggests that the thiazole scaffold can be a valuable template for designing inhibitors of enzymes involved in fatty acid biosynthesis.
Receptor Binding and Modulation Assays
Thiazole derivatives have also been explored for their ability to bind to and modulate the function of various receptors.
AMPA Receptors: A novel class of thiazole carboxamide derivatives has been investigated for their impact on GluA2 AMPA receptors. One of the synthesized compounds was found to be a negative allosteric modulator of GluA2 AMPA receptors, causing a significant reduction in current amplitude and influencing the rates of deactivation and desensitization.
Cannabinoid Receptors: Patent literature has disclosed thiazole derivatives as modulators of cannabinoid receptors, indicating a potential role for this scaffold in the development of therapies targeting the endocannabinoid system.
Fibroblast Growth Factor (FGF) Receptors: To address metabolite-induced phospholipidosis, the amide structure in a known FGF receptor modulator was replaced with a 1,2,3-triazole, a related five-membered heterocycle. The resulting analogs displayed greater neuroprotective activity, highlighting the potential for bioisosteric replacement of functionalities on a core scaffold to improve pharmacological properties.
| Receptor Target | Derivative Class | Key Findings |
| GluA2 AMPA Receptors | Thiazole carboxamides | Negative allosteric modulation, reduction in current amplitude |
| Cannabinoid Receptors | Thiazole derivatives | Modulatory activity |
| FGF Receptors | 1,2,3-Triazole-based analogs | Enhanced neuroprotective activity |
Adenosine (B11128) Receptor Antagonism
Derivatives of 2-phenyl-1,3-thiazole have been investigated for their potential to act as antagonists at adenosine receptors. Specifically, substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been identified as antagonists for the adenosine A(1) receptor. Research in this area has shown that non-xanthine derivatives of this scaffold can exhibit high affinity and substantial selectivity for the A(1) receptor subtype. nih.govresearchgate.net One study highlighted a 2-amino-3-benzoylthiophene derivative, which includes a trifluoromethylphenyl group, as an allosteric modulator of the A(1) receptor, suggesting that the trifluoromethylphenyl moiety can be a key feature for interaction with this receptor. nih.gov
Angiotensin II Receptor Modulation
The phenylthiazole scaffold is a structural component in ligands designed to modulate the Angiotensin II (AT) receptors. Research has explored the replacement of more common biphenyl (B1667301) or phenylthiophene scaffolds with a phenylthiazole core in ligands targeting both AT1 and AT2 receptors. nih.govbohrium.comdiva-portal.orgmdpi.com While replacing the phenylthiophene scaffold in known AT2R selective agonists and antagonists with a phenylthiazole scaffold initially led to a decrease in affinity for the AT2R, further modifications demonstrated that this could be overcome. nih.govbohrium.comdiva-portal.org The introduction of a small, bulky alkyl group in the 2-position of an associated imidazole (B134444) ring resulted in potent and selective AT2R ligands. nih.govbohrium.comdiva-portal.org This indicates that the 2-phenyl-1,3-thiazole structure can be a viable backbone for the development of selective angiotensin II receptor modulators.
Farnesoid-X-Receptor Ligand Interactions
The farnesoid X receptor (FXR) is a nuclear receptor involved in bile acid metabolism, and its modulation is a target for various metabolic diseases. While direct studies on this compound as an FXR ligand are not extensively documented, the broader class of thiazole and thiazolidinedione derivatives has been investigated in this context. nih.govnih.govoamjms.euresearchgate.netacgpubs.orgresearchgate.net For instance, thiazolidinediones have been shown to modulate FXR signaling pathways. researchgate.net Research on non-steroidal FXR antagonists has identified various heterocyclic scaffolds that can interact with the ligand-binding domain of FXR, although specific data for the this compound core remains limited in the public domain. nih.govnii.ac.jp
GABAA Receptor Interactions
The GABAA receptor is a crucial target for drugs affecting the central nervous system. The interaction of this compound derivatives with this receptor is not well-documented in publicly available research. However, the broader class of thiazole derivatives has been explored for their modulatory effects on GABAA receptors. nih.govmdpi.comnih.govunifi.it Various heterocyclic compounds, including those with thiazole rings, have been synthesized and investigated as allosteric modulators of the GABAA receptor. nih.govmdpi.comunifi.it For example, 2-imino-1,3,4-thiadiazole derivatives of GABA have been shown to act as GABAA antagonists. nih.gov These findings suggest that the thiazole scaffold can interact with the GABAA receptor complex, but specific studies involving the this compound structure are needed to elucidate its precise role.
In Vitro Studies on Cellular Pathways and Biological Effects
Antiproliferative Effects on Cancer Cell Lines
A significant body of research has focused on the antiproliferative effects of this compound derivatives against a variety of cancer cell lines. The trifluoromethylphenyl moiety is often incorporated into drug candidates to enhance properties like metabolic stability and cell permeability.
One study reported that a 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole derivative exhibited notable antiproliferative properties against HeLa cells. dmed.org.ua Another investigation into benzothiazole (B30560) derivatives found that a compound incorporating a 3-(trifluoromethyl)phenyl group, namely 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl-N-[3-(trifluoromethyl) phenyl]acetamide, was synthesized and evaluated for its antiproliferative activity. mdpi.com
A study on pyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one derivatives, which include a phenyl and a trifluoromethyl group, demonstrated antiproliferative activity against HL-60 and K-562 cell lines, with GI50 values of 14 µM and 18 µM, respectively. nih.gov
The antiproliferative activity of various thiazole derivatives containing the trifluoromethylphenyl group against several cancer cell lines is summarized in the table below. It is important to note that the specific substitution patterns on the thiazole ring and other parts of the molecule can significantly influence the cytotoxic potency.
| Cell Line | Compound Description | IC50 / GI50 (µM) |
| MCF-7 | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | >50 |
| WM266.4 | Novel thiazole derivatives possessing phenyl sulfonyl moiety | 1.24 - 17.1 |
| HeLa | 3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole | Data not specified |
| HL-60 | 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one | 14 |
| HCT-116 | 2-oxo-3-phenylquinoxaline derivatives | 26.75 - 28.85 (µg/mL) |
| HepG2 | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | Strong cytotoxicity |
| HT-29 | Data not available in the reviewed sources | |
| SW480 | 5-Fluorouracil cocrystals with Schiff bases | Notable inhibition |
| SW620 | Lipophilic fluoroquinolones-based scaffold | <10 |
| PC3 | Data not available in the reviewed sources | |
| K-562 | 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one | 18 |
Note: The compounds listed are derivatives and may have additional structural features beyond the core this compound structure. The provided activity values are based on the available literature and may not represent the full scope of research in this area.
Anti-inflammatory Pathways
The anti-inflammatory potential of this compound derivatives has been explored through their modulation of key inflammatory pathways, including cytokine release and cyclooxygenase (COX) enzyme inhibition.
Modulation of Cytokine Release:
Thiazole derivatives have been shown to modulate the release of pro-inflammatory cytokines. For instance, a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.goveurekaselect.com Another study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives also reported inhibitory activity on the release of inflammatory cytokines. dmed.org.ua
COX Inhibition:
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. Several studies have investigated thiazole derivatives as COX inhibitors. A series of new thiazole carboxamide derivatives were designed and evaluated for their COX inhibitory activity. nih.gov One of these derivatives, 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl) phenyl)thiazole-5-carboxamide, was synthesized and its activity assessed. nih.gov
The table below summarizes the COX inhibitory activity of some relevant thiazole derivatives.
| Enzyme | Compound Description | IC50 (µM) |
| COX-1 | 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide | 1.442 |
| COX-2 | 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide | 0.957 |
Note: The data presented is for a specific derivative and inhibitory activities can vary significantly with structural modifications.
Antimicrobial Efficacy Against Pathogens (e.g., Gram-positive and Gram-negative Bacteria, Fungi, Mycobacterium tuberculosis, Trypanosoma cruzi)
Derivatives of the this compound scaffold have demonstrated a broad spectrum of antimicrobial activity. The thiazole ring is a key structural feature in many antimicrobial agents, and its combination with a trifluoromethyl group often enhances this efficacy. sapub.orgmdpi.com
Antibacterial and Antifungal Activity: Thiazole derivatives have been extensively studied for their effectiveness against various bacterial and fungal strains. mdpi.com Research has shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. jchemrev.comnih.govbiointerfaceresearch.comnih.govresearchgate.net For instance, certain 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one conjugates displayed excellent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. researchgate.net
In the realm of antifungal agents, thiazole-containing compounds have shown potent activity against pathogenic fungi, including various Candida species like C. albicans and C. neoformans, as well as Aspergillus niger. nih.govnih.govresearchgate.netresearchgate.net The efficacy of these derivatives is often comparable to standard antifungal drugs like fluconazole (B54011) and ketoconazole. jchemrev.com For example, a series of novel coumarin (B35378) thiazoles containing a trifluoromethyl group demonstrated significant antifungal activity against Fusarium moniliforme, Fusarium graminearum, and Curvularia lunata. researchgate.net Specifically, the introduction of the trifluoromethyl group was found to greatly improve the antifungal activity of certain derivatives. researchgate.net One study highlighted (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, which showed potent and well-balanced in vitro activities against a variety of pathogenic fungi. nih.gov
Antitubercular and Trypanocidal Activity: The thiazole nucleus is also recognized for its potential against other significant pathogens. Literature surveys indicate that thiazole derivatives have been investigated for their antitubercular properties against Mycobacterium tuberculosis. sapub.org Furthermore, the core thiazole structure is a component of compounds studied for activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease.
| Derivative Class | Target Pathogen(s) | Observed Activity |
|---|---|---|
| Coumarin thiazoles with CF3 group | Fusarium graminearum, Curvularia lunata | High inhibition rates (up to 93.4%) at 0.5 mg/mL. researchgate.net |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values (3.9 μg/mL) four times lower than fluconazole. nih.gov |
| (Phenylidenehydrazino)-1,3-thiazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Strong antibacterial and antifungal action with MIC values as low as 6.25 mg/mL. jchemrev.com |
| 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-ones | MRSA, P. aeruginosa, K. pneumonia, E. coli | Excellent, broad-spectrum antibacterial activity. researchgate.net |
| Thiazole-containing triazoles | Pathogenic fungi (e.g., Candida) | Potent in vitro and in vivo antifungal efficacy. nih.gov |
Other Biological Activities (e.g., Antioxidant, Antidiabetic, Anticonvulsant, Antiviral, Anthelmintic, Antihypertensive, Antianxiety, Leishmanicidal)
Beyond their antimicrobial effects, derivatives of this compound have been explored for a wide array of other pharmacological applications. The versatility of the thiazole scaffold allows for modifications that yield compounds with diverse biological targets. sapub.orgnih.gov
Anticonvulsant: Thiazole-containing compounds have shown significant potential as anticonvulsant agents. sapub.org For example, (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole demonstrated noteworthy anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model, with a median effective dose (ED50) significantly lower than the reference drug ethosuximide. tandfonline.com Other studies have identified thiazole-bearing 4-thiazolidinones, such as 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, as having excellent anticonvulsant properties. mdpi.com
Antiviral: The development of new antiviral drugs is critical, and thiazole derivatives have emerged as a promising class of compounds. nih.gov They have been reported to inhibit a range of viruses, including influenza viruses, coronaviruses, and hepatitis B and C. nih.govresearchgate.net The introduction of a trifluoromethyl group into the molecular structure can significantly increase antiviral properties. mdpi.com
Anthelmintic: Thiazole derivatives have also been investigated for their anthelmintic activity against parasitic worms. sapub.orgniscpr.res.in Studies have shown that certain newly synthesized thiazole derivatives exhibit significant activity against helminths, with some compounds proving more potent than the standard drug, mebendazole. niscpr.res.in
Other Activities: The thiazole nucleus is associated with numerous other biological effects. Hybrid molecules of coumarin and thiazole have shown potential antidiabetic and anti-inflammatory activities. researchgate.net Additionally, the broader class of thiazole derivatives has been linked to antioxidant, antihypertensive, and antianxiety properties in various studies. sapub.orgresearchgate.net
| Activity | Specific Derivative Example | Key Finding |
|---|---|---|
| Anticonvulsant | (E)-2-(2-(Cyclopentylmethylene)hydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole | Showed significant activity in the PTZ model with an ED50 of ≤ 20 mg/kg. tandfonline.com |
| Antiviral | Bis-1,3-thiazole derivatives | Demonstrated activity against Influenza A (H1N1) and Hepatitis C (HCV) viruses. researchgate.net |
| Anthelmintic | 2-amino substituted 4-phenyl thiazole derivatives | Potent activity against Pheretima posthuma, comparable or superior to mebendazole. niscpr.res.in |
| Antidiabetic | Coumarin-thiazole hybrids | Identified as a class of compounds with potential antidiabetic effects. researchgate.net |
Role of Trifluoromethyl Group in Enhancing Biological Interactions
The trifluoromethyl (-CF3) group is a privileged structural motif in medicinal chemistry, and its inclusion in the 2-phenyl-1,3-thiazole scaffold is a key strategy for modulating a compound's properties. bohrium.com The unique physicochemical characteristics of the -CF3 group—such as its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate. mdpi.comwechemglobal.comresearchgate.net
Lipophilicity Enhancement and Target Binding Affinity
One of the primary roles of the trifluoromethyl group is to increase the lipophilicity of a molecule. mdpi.comwechemglobal.comresearchgate.net Enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membranes of pathogens or the blood-brain barrier, leading to better bioavailability and efficacy. mdpi.com The introduction of a -CF3 group is a well-established strategy to fine-tune a compound's logP value to optimize permeability. researchgate.net
This modification can also enhance binding affinity to biological targets. mdpi.comresearchgate.net The strong electron-withdrawing nature of the -CF3 group alters the electronic properties of the aromatic ring to which it is attached. mdpi.com This can strengthen interactions, such as hydrogen bonding and electrostatic interactions, between the drug molecule and its target protein or enzyme, leading to increased potency. wechemglobal.comresearchgate.net For example, in the design of an isoxazole-based anti-cancer agent, the trifluoromethylated analogue was found to be almost eight times more active than its non-fluorinated counterpart, highlighting the crucial role of the -CF3 moiety in enhancing biological activity. rsc.org The position of the trifluoromethyl group is also critical; its ability to enhance lipophilicity is most pronounced when it is in close proximity to a functional group, such as in the alpha-position relative to an alcohol. nih.gov
Influence on Metabolic Stability
The trifluoromethyl group is known to confer increased metabolic stability to drug molecules. mdpi.comwechemglobal.com Replacing a hydrogen atom or a methyl group with a -CF3 group can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage, which slows down the rate of metabolic degradation. nih.gov
This increased stability means the drug can remain in the body for a longer period, increasing its half-life and potentially allowing for less frequent administration. mdpi.com For instance, trifluoromethyl ketones were developed as alternatives to hydroxamates in certain inhibitors but were found to be rapidly metabolized. nih.gov Subsequent design strategies focused on stabilizing the ketone group to prevent this metabolic reduction, underscoring the importance of considering the entire molecular structure in relation to the -CF3 group to achieve metabolic stability. nih.gov The strategic placement of a -CF3 group is a common tactic in drug design to reduce metabolism, increase half-life, and ultimately lower the required drug dosage. mdpi.com
Future Perspectives and Research Trajectories for Thiazole Chemistry
Development of Novel Synthetic Methodologies
The classical Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a fundamental method for creating thiazole rings by reacting α-haloketones with thioamides. chemhelpasap.comsynarchive.com This high-yielding reaction is a staple in the synthesis of various thiazole derivatives. chemhelpasap.com For instance, the synthesis of 2-amino thiazole derivatives bearing a 3-(trifluoromethyl)phenyl group can be achieved through a multi-step process starting from 3-(trifluoromethyl)benzoic acid, which is converted to an α-bromoketone intermediate. This intermediate then undergoes cyclocondensation with a substituted thiourea (B124793) to yield the final thiazole product.
However, modern research is focused on developing more efficient and environmentally benign synthetic strategies. nih.gov Key areas of innovation include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating methods for reactions like the Hantzsch synthesis. nih.gov
One-Pot, Multi-Component Reactions: These procedures enhance efficiency by combining several reaction steps into a single operation, minimizing waste and simplifying purification. nih.gov
Green Chemistry Approaches: The use of eco-friendly solvents (like water-ethanol mixtures), reusable catalysts (such as silica-supported tungstosilisic acid), and solvent-free grinding methods are gaining prominence to reduce the environmental impact of chemical synthesis. nih.govmdpi.com
Novel Catalytic Systems: Research into new catalysts aims to improve reaction efficiency, selectivity, and applicability to a wider range of substrates. nih.gov
These advancements are crucial for the rapid and sustainable production of diverse libraries of thiazole derivatives for biological screening. nih.gov
Advanced Pharmacodynamic and Pharmacokinetic Investigations (Pre-clinical Research Phase)
While specific preclinical data for 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is not extensively documented, research on structurally related compounds provides valuable insights. The trifluoromethyl (CF3) group is a key feature in modern drug design, known for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com
Future preclinical research on thiazole derivatives will focus on:
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action. Thiazole derivatives have shown activity against a range of targets, including kinases, DNA gyrase, and proteins involved in apoptosis. mdpi.comnih.gov
In-depth Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to understand a compound's behavior in a biological system. In silico ADME prediction tools are increasingly used in the early stages to forecast drug-like properties and identify potential liabilities before extensive experimental testing. tandfonline.comresearchgate.netresearchgate.net
Mechanism of Action Studies: Investigating how these compounds induce their therapeutic effects at a cellular and molecular level, such as triggering apoptosis in cancer cells or inhibiting inflammatory pathways. mdpi.com
Toxicity Profiling: Early and thorough assessment of potential toxicity to ensure the safety of lead candidates.
These advanced investigations are critical for translating promising thiazole compounds from the laboratory to clinical development.
Exploration of Natural Product Inspired Thiazole Derivatives
Thiazole rings are present in a variety of natural products, many of which exhibit significant biological activity. nih.gov These natural molecules serve as an inspiration for the design and synthesis of novel therapeutic agents. For example, Vitamin B1 (Thiamine) is a well-known natural compound containing a thiazole ring. researchgate.net
Current and future research in this area involves:
Isolation and Characterization: Discovering new thiazole-containing compounds from natural sources, particularly marine organisms and microbes.
Total Synthesis: Developing synthetic routes to produce these complex natural products in the lab, allowing for further study and modification.
Hybrid Molecule Design: Combining the thiazole scaffold with other pharmacologically active moieties or natural product fragments to create hybrid compounds with enhanced or novel biological activities. This approach has been used to develop potent anticancer and antimicrobial agents. acs.org
By leveraging the structural diversity of natural products, chemists can design new generations of thiazole derivatives with improved therapeutic potential.
Strategies for Enhanced Efficacy and Selectivity in Thiazole-Based Compounds
A primary goal in drug development is to maximize the therapeutic efficacy of a compound while minimizing off-target effects. For thiazole-based agents, this involves fine-tuning the molecular structure to improve potency and selectivity.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the thiazole ring and associated phenyl groups to understand their impact on biological activity. For example, in some series of thiazole derivatives, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial activity. nih.gov In anticancer derivatives, the position and nature of substituents on the phenyl ring can drastically alter cytotoxicity against different cancer cell lines. nih.govmdpi.comnih.gov
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. The trifluoromethyl group itself is often used as a bioisostere for a chlorine atom or a methyl group. mdpi.com
Targeted Drug Design: Designing derivatives that specifically interact with a biological target unique to a disease state, thereby increasing selectivity and reducing side effects.
These strategies are essential for optimizing lead compounds into viable drug candidates with superior performance.
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational and experimental methods has revolutionized modern drug design. This integrated approach accelerates the discovery and optimization of new drugs by making the process more rational and efficient.
This integration is manifested in several ways:
Virtual Screening and Molecular Docking: Computational models are used to screen large libraries of virtual compounds to identify those most likely to bind to a specific biological target. Molecular docking studies predict the binding modes and affinities of compounds, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net
In Silico ADME/Toxicity Prediction: Computational tools can predict the pharmacokinetic properties and potential toxicity of designed molecules early in the drug discovery process, reducing the failure rate of compounds in later stages of development. tandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the design of more potent analogues.
Density Functional Theory (DFT) Studies: These computational studies provide insights into the electronic properties of molecules, helping to understand their reactivity and interaction with biological targets. tandfonline.com
By combining the predictive power of computational chemistry with the empirical validation of experimental biology, researchers can more rapidly advance the development of novel thiazole-based therapeutics. nih.gov
Physicochemical Properties of Related Thiazole Compounds
Data for the specific compound this compound is limited. However, data for closely related derivatives provide useful reference points.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound-4-carboxylic acid | C₁₁H₆F₃NO₂S | 289.23 | 170 - 175 | Colorless to light yellow solid |
| 2-(2-Trifluoromethyl-phenyl)-benzothiazole chemicalbook.com | C₁₄H₈F₃NS | 279.28 | 132 - 134 | - |
| 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole scbt.com | C₁₁H₆F₆N₂S | 312.2 | - | - |
| N-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amine | C₁₁H₉F₃N₂S | 258.27 | 232 | - |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole derivatives?
Answer:
The synthesis typically involves multi-step reactions starting from aryl halides or pre-functionalized precursors. Key steps include:
- Thiazole ring formation via Hantzsch thiazole synthesis, utilizing α-haloketones and thioureas under reflux conditions in solvents like ethanol or THF .
- Electrophilic aromatic substitution to introduce the trifluoromethyl group at the phenyl ring, often using trifluoromethylation reagents (e.g., CF₃I or CF₃Cu) under catalytic conditions .
- Coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl moiety to the thiazole core, requiring palladium catalysts and optimized solvent systems (e.g., DMF or toluene) .
Reaction monitoring via TLC and purification by column chromatography are critical for isolating high-purity products .
Basic: How are spectroscopic techniques utilized to confirm the structure of this compound derivatives?
Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120-125 ppm in ¹³C NMR, while the thiazole protons resonate between δ 7.5-8.5 ppm in ¹H NMR .
- FT-IR : Stretching vibrations for C-F bonds (1100-1200 cm⁻¹) and thiazole C=N/C-S bonds (1450-1600 cm⁻¹) confirm functional groups .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (>0.3%) indicate impurities, necessitating recrystallization or chromatographic purification .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar thiazole derivatives?
Answer:
- Comparative Analysis : Use control compounds with known structures (e.g., unsubstituted thiazoles) to benchmark spectral signatures. For example, shifts in ¹H NMR due to electron-withdrawing CF₃ groups can be validated against literature .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution patterns on the phenyl ring) by determining crystal structures .
- DFT Calculations : Predict NMR/IR spectra using computational tools (e.g., Gaussian) to cross-validate experimental data .
Advanced: What strategies optimize reaction yields for introducing the trifluoromethyl group into thiazole derivatives?
Answer:
- Catalyst Selection : Use Cu(I)- or Pd-based catalysts for efficient CF₃ transfer. For example, CuI/1,10-phenanthroline systems enhance electrophilic trifluoromethylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while non-polar solvents (e.g., toluene) minimize side reactions .
- Temperature Control : Reactions at 60-80°C balance kinetic activation and thermal decomposition risks .
Basic: What biological activities are associated with this compound derivatives?
Answer:
- Anticholinesterase Activity : Derivatives inhibit acetylcholinesterase (AChE) via π-π interactions between the trifluoromethylphenyl group and aromatic residues (e.g., Trp286) in the enzyme’s active site, as shown in docking studies .
- Antimicrobial/Anticancer Potential : Structural analogs exhibit GI₅₀ values in the micromolar range against bacterial and cancer cell lines, though activity varies with substituent electronic properties .
Advanced: How do structure-activity relationship (SAR) studies guide the design of bioactive thiazole derivatives?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., OCH₃) improve solubility .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) identifies optimal binding poses. For example, the thiazole ring in this compound forms hydrogen bonds with Tyr341 in AChE .
- Bioisosteric Replacement : Replace the thiazole core with benzothiazole or oxadiazole to modulate potency and selectivity .
Advanced: What experimental approaches validate the mechanism of action for trifluoromethylphenyl-thiazole derivatives in enzyme inhibition?
Answer:
- Kinetic Assays : Measure IC₅₀ values using Ellman’s method for AChE inhibition, comparing competitive vs. non-competitive inhibition modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔG, ΔH) for enzyme-ligand interactions .
- Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., Trp286Ala) to confirm critical binding residues identified in docking studies .
Basic: What are the challenges in purifying this compound derivatives, and how are they addressed?
Answer:
- Hydrophobicity : High logP values necessitate reverse-phase chromatography (C18 columns) or recrystallization from ethanol/water mixtures .
- Byproduct Formation : Side products from incomplete trifluoromethylation are removed via gradient elution (hexane/ethyl acetate) .
- Spectral Overlaps : Use 2D NMR (e.g., HSQC) to distinguish overlapping signals in complex mixtures .
Advanced: How can researchers leverage computational tools to predict the reactivity of trifluoromethylphenyl-thiazole derivatives?
Answer:
- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .
- Transition State Modeling : Simulate reaction pathways (e.g., thiazole ring closure) using QM/MM methods to optimize activation energies .
- Solvent Modeling : COSMO-RS simulations predict solvent effects on reaction equilibria and yields .
Advanced: What strategies mitigate degradation of this compound derivatives during storage?
Answer:
- Light Sensitivity : Store compounds in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) and anhydrous solvents for long-term stability .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures, guiding storage at ≤-20°C for labile derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
